

# Copanlisib tumor response assessment RECIST criteria

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## Compound Focus: Copanlisib

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## Copanlisib Tumor Response Assessment & Comparison

Cancer Type / Context	Trial Phase / Type	Treatment Regimen	Response Assessment (RECIST 1.1)	Key Findings & Supporting Data
Various Solid Tumors (with PIK3CA mutations)	Phase II (NCI-MATCH Z1F) [1]	Copanlisib monotherapy	Objective Response Rate (ORR): <b>16%</b> (4/25 patients)	Met primary endpoint; activity in late-line, refractory setting [1]
Persistent/Recurrent Endometrial Carcinoma	Phase II (NRG-GY008) [2]	Copanlisib monotherapy	Objective Response Rate (ORR): <b>0%</b> (0/11 patients)	Limited single-agent activity; trial stopped after stage I [2]
Head & Neck Squamous Cell Carcinoma (HNSCC) - Cetuximab-Resistant	Preclinical (PDX Models) [3]	Copanlisib + Cetuximab vs. monotherapies	Improved tumor response in <b>88%</b> (14/16) of resistant models	Combination superior to either monotherapy in most models [3]

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Immunomodulation & ICI Combination	Preclinical (Syngeneic Mouse Models) [4]	Copanlisib + anti-PD-1	Enhanced anti-tumor efficacy; complete remission in some models	Increased CD8+ T cell/Treg ratio; reversed immunosuppressive TME [4]

## Detailed Experimental Protocols

The data in the table above is derived from rigorous experimental designs. Below are the key methodologies for the cited studies.

### NCI-MATCH (EAY131) Subprotocol Z1F [1]

- **Objective:** To evaluate the efficacy of **copanlisib** in tumors with *PIK3CA* mutations.
- **Patient Population:** Adults with advanced solid tumors (any histology) harboring an activating *PIK3CA* mutation, who had progressed on standard treatment.
- **Intervention:** **Copanlisib** administered at **60 mg intravenously** on days 1, 8, and 15 of a 28-day cycle.
- **Response Assessment:** Tumor response was assessed by radiologic imaging every two cycles (**every 8 weeks**) using **RECIST 1.1**. The primary endpoint was **Objective Response Rate (ORR)**, defined as the proportion of patients with a complete or partial response.

### NRG-GY008 Phase II Trial for Endometrial Cancer [2]

- **Objective:** To assess the antitumor activity of **copanlisib** in persistent or recurrent endometrial carcinoma with *PIK3CA* hotspot mutations.
- **Patient Population:** Patients with measurable, recurrent endometrial cancer (endometrioid, serous, or mixed histology) and a confirmed somatic *PIK3CA* mutation.
- **Intervention:** **Copanlisib** administered at **60 mg intravenously** on days 1, 8, and 15 of a 28-day cycle.

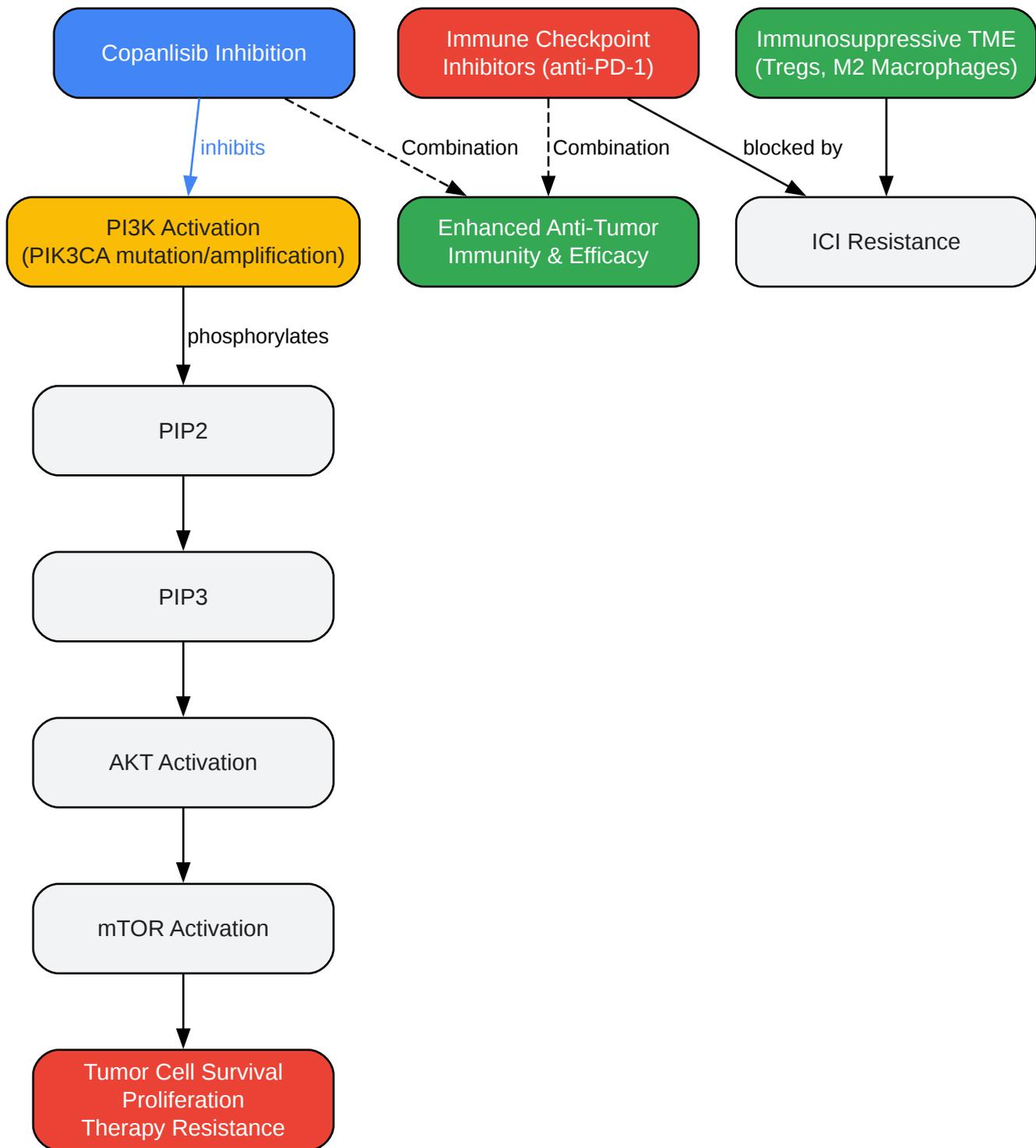
- **Response Assessment:** Tumor response was evaluated using **RECIST 1.1**. The primary endpoint was objective tumor response. The study employed a two-stage group sequential design, which was halted after the first stage due to a lack of objective responses.

## Preclinical Study in HNSCC Patient-Derived Xenografts (PDX) [3]

- **Objective:** To explore the antitumor activity of **copanlisib**, alone and in combination with cetuximab, in cetuximab-resistant models.
- **Models:** A panel of **33 patient-derived xenograft (PDX) models** of HNSCC with known HPV and PI3K mutational status.
- **Intervention:** Mice were treated with **copanlisib** monotherapy, cetuximab monotherapy, or the combination.
- **Response Assessment:** Efficacy was determined by measuring tumor volumes. Response was categorized based on **Relative Tumor Volume (RTV)**. A model was considered cetuximab-resistant if it showed no response ( $RTV > 1.2$ ) to cetuximab monotherapy.

## Mechanisms of Action and Resistance

Understanding the biological rationale behind these results is crucial for interpreting response data.



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The diagram above illustrates the key pathways:

- **Direct Anti-Tumor Effect:** **Copanlisib** directly inhibits the PI3K pathway, which is frequently hyperactivated in cancers via mutations (e.g., *PIK3CA*) [3] [1]. This pathway promotes tumor cell

survival, proliferation, and resistance to therapies like cetuximab [3].

- **Immunomodulatory Effect:** In the tumor microenvironment (TME), PI3K signaling fosters immunosuppression. **Copanlisib** can reverse this by reducing regulatory T cells (Tregs) and M2 macrophages, thereby "heating up" cold tumors and overcoming resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 [4].

## Critical Considerations for RECIST Assessment

When evaluating **copanlisib**'s performance using RECIST, several factors can influence the results:

- **Baseline Lesion Selection:** Variability in choosing and measuring target lesions at baseline is a major source of discordance in response assessment between different readers [5].
- **New Lesions:** The detection and characterization of new lesions are highly subjective. Reporting a new lesion immediately classifies a patient as having progressive disease, so equivocal findings require confirmation on subsequent scans [5].
- **Combination Therapy Context:** RECIST captures the net effect of a treatment. The significant efficacy of **copanlisib** in combination with cetuximab or ICIs, as opposed to its limited single-agent activity in some cancers, underscores that its primary value may lie in overcoming resistance to other agents [3] [4].

The clinical data shows that **copanlisib** has variable activity and its effectiveness is highly context-dependent. For researchers designing trials, focusing on combination strategies or patient populations with clear biological rationale (like PI3K pathway activation or an immunosuppressive TME) may yield more promising results.

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## References

1. Phase II Study of Copanlisib in Patients With Tumors ... [pmc.ncbi.nlm.nih.gov]
2. Phase II evaluation of copanlisib, a selective inhibitor of ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Combination of copanlisib with cetuximab improves tumor ... response [oncotarget.com]

4. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2 ... [pmc.ncbi.nlm.nih.gov]

5. RECIST 1.1 assessments variability: a systematic pictorial ... [insightsimaging.springeropen.com]

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